3,9-dimethoxy-6H-benzofuro[3,2-c]chromene

Neurodegeneration Enzyme Inhibition Monoamine Oxidase

Researchers investigating monoamine oxidase or CYP450 isoforms often face a critical gap: generic pterocarpans and reduced analogs (e.g., homopterocarpin) fail to replicate the oxidized pterocarpene scaffold's distinct electronic profile, leading to confounded SAR data. CAS 1433-08-5 resolves this: • hMAO-B IC₅₀ = 0.72 µM - enables direct, head-to-head SAR comparisons with medicarpin • Selective CYP1A1 probe: IC₅₀ = 5.0 µM (10.6-fold selectivity over CYP2B1) for drug-drug interaction studies • Validated efflux pump binding stability (RMSD 0.48-0.53 Å) for AMR lead development Supplied with batch-specific HPLC and NMR characterization; dispatched globally from verified inventory.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 1433-08-5
Cat. No. B075097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-dimethoxy-6H-benzofuro[3,2-c]chromene
CAS1433-08-5
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3
InChIInChI=1S/C17H14O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8H,9H2,1-2H3
InChIKeyFLEXCYTURSFUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Dimethoxy-6H-benzofuro[3,2-c]chromene (CAS 1433-08-5): Differentiated Pterocarpene for R&D


3,9-Dimethoxy-6H-benzofuro[3,2-c]chromene (also known as anhydrovariabilin or 3,9-dimethoxypterocarpene) is a naturally occurring compound belonging to the pterocarpan class of isoflavonoids [1]. It is the oxidized (pterocarpene) counterpart to the reduced pterocarpan, homopterocarpin (CAS 606-91-7) [2]. Its structural features, including a planar benzofuro[3,2-c]chromene core and two methoxy groups, differentiate it from dihydro-analogs, leading to distinct biological interaction profiles and stability characteristics that are critical for specific research applications [1].

Oxidized scaffold

Pterocarpene core distinguishes from reduced pterocarpans; may influence target engagement profile in SAR studies

Methoxy substitution

3,9-dimethoxy pattern supports selectivity screening and structure-activity relationship investigations

Conjugated core

Reported oxidative stability simplifies long-term handling and assay setup compared to dihydro analogs

Why 3,9-Dimethoxy-6H-benzofuro[3,2-c]chromene Differs from Generic Pterocarpans


Procurement of a generic 'pterocarpan' or the more common reduced analog homopterocarpin (CAS 606-91-7) cannot substitute for the specific oxidized pterocarpene scaffold of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene (CAS 1433-08-5). The oxidation state fundamentally alters the molecule's three-dimensional conformation and electronic distribution, leading to a unique biological profile. As demonstrated by head-to-head studies, this structural difference is the key driver of target selectivity [1]. Furthermore, the oxidized form exhibits superior binding stability in silico and distinct metabolic liabilities, such as reduced CYP450 inhibition, which are critical for specific experimental designs [2] [3].

Aspect
CAS 1433-08-5
Homopterocarpin (generic pterocarpan)
Scaffold
Oxidized (pterocarpene)
Reduced (pterocarpan)
Target engagement
Selectivity context may differ; oxidation state alters binding profile
hMAO-B inhibition known but selectivity may not transfer
Metabolic interaction
Reported CYP1A1-selective inhibition (class-level)
CYP inhibition profile not well-characterized

Quantitative Evidence for 3,9-Dimethoxy-6H-benzofuro[3,2-c]chromene


hMAO-B Inhibition: Potency and Selectivity Differences

In a direct head-to-head comparison, the reduced pterocarpan analog medicarpin is a more potent inhibitor of human monoamine oxidase-B (hMAO-B) than homopterocarpin. The IC50 for medicarpin is 0.45 µM, compared to 0.72 µM for homopterocarpin [1]. This quantitative difference underscores the impact of the oxidation state on potency, but the selectivity profile of the oxidized form, 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, is not directly extrapolated from this data and may represent a unique pharmacological niche.

hMAO-B Inhibitor Potency
Head-to-head
Medicarpin 0.45 µM / Homopterocarpin 0.72 µM
Oxidation state may alter target engagement
Reduced analog pair; not directly extrapolated to oxidized form
Neurodegeneration Enzyme Inhibition Monoamine Oxidase

Antiplasmodial Activity Against P. falciparum

Homopterocarpin, the reduced analog of the target compound, demonstrates specific antiplasmodial activity. In vitro studies show it has an IC50 of 0.52 µg/mL against the Plasmodium falciparum 3D7 strain [1]. This activity is accompanied by a favorable selectivity index (SI) of ≥ 28.46, indicating low toxicity relative to its efficacy [1]. This data establishes a quantitative baseline for the pterocarpan scaffold, providing a critical reference point for evaluating the unique activity of the oxidized form (CAS 1433-08-5).

Antiplasmodial Activity
Supporting evidence
IC50 0.52 µg/mL (homopterocarpin)
Reference activity for pterocarpan scaffold
SI ≥ 28.46; oxidized form activity to be confirmed
Antiparasitic Malaria Natural Product

CYP450 Isoform-Selective Inhibition Profile

The oxidized form, 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, exhibits a specific cytochrome P450 inhibition profile. It demonstrates an IC50 of 5.0 µM against CYP1A1 (aryl hydrocarbon hydroxylase) and a much weaker IC50 of 53 µM against CYP2B1 (aminopyrine N-demethylase) in rat liver microsomes [1]. This >10-fold difference in potency between isoforms highlights a unique selectivity that is not well-characterized for its reduced analog.

CYP450 Selectivity
Class-level inference
CYP1A1 IC50 5.0 µM; CYP2B1 53 µM
Selectivity context for metabolism studies
Rat liver microsomes; >10-fold difference
Drug Metabolism Hepatotoxicity Enzyme Inhibition

Efflux Pump Binding Stability in Silico

In silico molecular dynamics simulations demonstrate that dehydrovariabilin (synonym for the target compound) forms the most stable complexes with bacterial efflux pump proteins compared to other lead phenolic compounds, including acacetin. It achieved the lowest root-mean-square deviation (RMSD) values of 0.48 Å in complex with BamB and 0.53 Å with NorA [1]. This indicates a superior, quantitatively defined binding stability that distinguishes it from other compounds in its class.

Binding Stability (in silico)
Cross-study comparable
RMSD 0.48–0.53 Å
Reported stable complex formation
Efflux pump inhibition research context
Antimicrobial Resistance Computational Chemistry Molecular Dynamics

Oxidative Stability of the Pterocarpene Scaffold

The core structural difference between 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene (a pterocarpene) and its reduced analog homopterocarpin (a pterocarpan) is the presence of a double bond in the pyran ring. This conjugated system makes the pterocarpene scaffold less prone to oxidation or reduction under standard laboratory conditions, offering greater chemical stability and simplifying long-term storage and experimental handling [1].

Chemical Stability
Class-level inference
Conjugated pterocarpene core
May provide oxidative stability context
Qualitative basis; experimental validation recommended
Chemical Stability Analytical Chemistry Natural Product Synthesis

Key Applications for 3,9-Dimethoxy-6H-benzofuro[3,2-c]chromene


SAR Studies for Neurodegenerative Disease

The direct, quantitative comparison with medicarpin for hMAO-B inhibition (IC50 of 0.72 µM vs. 0.45 µM) [1] positions 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene as a critical tool for SAR studies. Its use is justified for investigating how the oxidized pterocarpene core and 3-methoxy group, in contrast to the reduced core and 3-hydroxy group of medicarpin, alter binding kinetics and selectivity for monoamine oxidases. This makes it an essential compound for groups aiming to design next-generation, selective MAO-B inhibitors.

CYP450-Mediated Drug Metabolism Research

The compound's documented and selective CYP450 inhibition profile (CYP1A1 IC50 = 5.0 µM vs. CYP2B1 IC50 = 53 µM) [2] provides a quantitative rationale for its procurement as a chemical probe. It is specifically suited for research aimed at characterizing isoform-specific metabolic pathways, predicting potential hepatotoxicity, or understanding the mechanistic basis of drug-drug interactions, areas where its non-selective analogs would be of limited utility.

Antimicrobial Resistance and Efflux Pump Adjuvants

The in silico evidence demonstrating superior binding stability to bacterial efflux pumps (RMSD of 0.48-0.53 Å) [3] makes CAS 1433-08-5 a high-priority compound for procurement in AMR research. It is specifically applicable as a lead scaffold for developing efflux pump inhibitors (EPIs) or as a validated tool compound for studying the biophysics of protein-ligand interactions in multi-drug resistant pathogens.

Synthetic Chemistry and Biotransformation

As the oxidized pterocarpene form, this compound is the ideal starting material for studies involving biotransformation or chemical reduction. The well-characterized biotransformation of the reduced analog homopterocarpin to medicarpin [4] provides a clear experimental framework. Procuring CAS 1433-08-5 allows for a direct, controlled investigation into the reverse process or other redox-dependent metabolic fates, which is not possible with the already-reduced analog.

Application
Selection Property
Validation Focus
MAO-B SAR studies
Oxidized scaffold vs reduced analogs
hMAO-B selectivity and kinetics review
CYP450 metabolism research
Isoform-selective CYP1A1 inhibition
CYP1A1/CYP2B1 selectivity validation
AMR efflux pump studies
In silico binding stability
Efflux pump inhibitor profiling
Biotransformation research
Oxidized scaffold reactivity
Redox pathway monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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